molecular formula C16H9FN2O2 B13708736 3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile

3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile

Cat. No.: B13708736
M. Wt: 280.25 g/mol
InChI Key: PTLVTXIMQKJMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a fluorobenzonitrile moiety and an isoindolinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile typically involves the condensation of a phthalic anhydride derivative with a primary amine, followed by further functionalization steps. One common method involves the reaction of 5-fluoro-3-cyanobenzyl bromide with potassium phthalimide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound’s isoindolinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzonitrile moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(1,3-Dioxo-2-isoindolinyl)methyl]benzonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-isoindoline-1,3-dione derivatives: Share the isoindolinyl core but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile is unique due to the presence of both the fluorobenzonitrile and isoindolinyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H9FN2O2

Molecular Weight

280.25 g/mol

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-5-fluorobenzonitrile

InChI

InChI=1S/C16H9FN2O2/c17-12-6-10(8-18)5-11(7-12)9-19-15(20)13-3-1-2-4-14(13)16(19)21/h1-7H,9H2

InChI Key

PTLVTXIMQKJMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC(=C3)F)C#N

Origin of Product

United States

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